N,N-Diethyl-3-fluoro-4-nitrobenzamide

Übersicht

Beschreibung

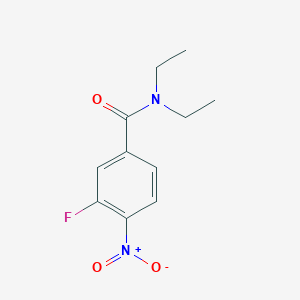

N,N-Diethyl-3-fluoro-4-nitrobenzamide is an organic compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide core, along with two ethyl groups attached to the nitrogen atom. This compound is typically found in the form of a white to yellow powder or crystals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-fluoro-4-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 3-fluoro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with diethylamine in the presence of a base such as triethylamine to yield this compound . The reaction conditions typically involve heating under reflux and maintaining a controlled temperature range of 0-20°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the acid chloride intermediate followed by reaction with diethylamine. Industrial setups often employ continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-3-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

Major Products Formed

Reduction: N,N-Diethyl-3-fluoro-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N,N-Diethyl-3-fluoro-4-nitrobenzamide has been investigated for its potential therapeutic applications. Studies have shown that derivatives of this compound exhibit promising activity against various biological targets:

- Cannabinoid Receptor Modulation : Research indicates that compounds similar to this compound can selectively modulate cannabinoid receptors, which are implicated in pain relief and anti-inflammatory responses .

- Cholinesterase Inhibition : Some derivatives have shown potential in inhibiting cholinesterase, an enzyme targeted in Alzheimer's disease treatment .

Agrochemicals

The compound's insect repellent properties have been explored, particularly its effectiveness against agricultural pests. Its structural similarities to well-known repellents suggest that it may function effectively in pest control formulations. Studies indicate that modifications of this compound can enhance its efficacy and reduce environmental impact compared to traditional insecticides.

Material Sciences

In material sciences, this compound has been utilized in the development of novel polymers and coatings due to its ability to impart specific chemical properties. The incorporation of fluorine enhances the hydrophobicity and thermal stability of materials, making them suitable for high-performance applications.

Case Study 1: Cannabinoid Receptor Agonists

A study published in Nature highlighted the synthesis of this compound derivatives that act as dual agonists for cannabinoid receptors. These compounds demonstrated significant anti-inflammatory effects in murine models, suggesting their potential use in treating inflammatory diseases .

Case Study 2: Insect Repellent Efficacy

Research conducted on the insecticidal properties of this compound showed that it effectively repelled common agricultural pests such as aphids and whiteflies. Field trials indicated a reduction in pest populations by up to 70% when used in combination with other natural repellents.

| Treatment | Pest Reduction (%) | Reference |

|---|---|---|

| This compound + Natural Repellent | 70% |

Wirkmechanismus

The mechanism of action of N,N-Diethyl-3-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The ethyl groups on the nitrogen atom contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Diethyl-4-fluoro-3-nitrobenzamide: Similar structure but with different positioning of the fluorine and nitro groups.

3,4-Difluoronitrobenzene: Lacks the diethylamide moiety, used in different synthetic applications.

Uniqueness

N,N-Diethyl-3-fluoro-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Biologische Aktivität

N,N-Diethyl-3-fluoro-4-nitrobenzamide is an organic compound that has garnered attention in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 240.23 g/mol, features a benzamide structure characterized by a nitro group and a fluorine atom. These functional groups significantly influence its chemical reactivity and biological interactions, making it a subject of interest for various applications in research and industry.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : Can undergo reduction to form an amino group, which participates in various biochemical pathways.

- Fluorine Atom : Influences the compound's reactivity and binding affinity to molecular targets.

- Diethylamide Moiety : Enhances lipophilicity, affecting distribution and interaction with biological membranes.

Enzyme Inhibition and Protein Interactions

This compound has been utilized in studies focused on enzyme inhibition and protein interactions. Its unique structure allows researchers to investigate the effects of nitro and fluoro substituents on biological activity, providing insights into potential therapeutic applications.

Antimicrobial Activity

A study evaluating a series of compounds similar to this compound found significant antitubercular activity against Mycobacterium tuberculosis H37Rv. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL. This suggests that compounds with similar structural motifs may serve as promising leads for developing novel antitubercular agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-3-nitrobenzamide | Lacks diethyl groups | Lower lipophilicity |

| N,N-Diethyl-4-fluoro-3-nitrobenzamide | Similar structure but different positioning | Varies in reactivity |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | Contains phenoxy group | Potent against M. tuberculosis |

The comparative analysis highlights how the positioning of functional groups can significantly affect the reactivity and biological activity of these compounds .

Case Studies

- Antitubercular Activity : In vitro assessments indicated that derivatives based on the N,N-Diethyl structure showed potent activity against M. tuberculosis. The study demonstrated that structural modifications could lead to improved efficacy against resistant strains .

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug design aimed at metabolic disorders.

Eigenschaften

IUPAC Name |

N,N-diethyl-3-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJSYCJLYSNACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623322 | |

| Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474020-75-2 | |

| Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.